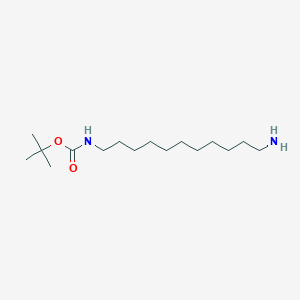

N-Boc-undecane-1,11-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(11-aminoundecyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N2O2/c1-16(2,3)20-15(19)18-14-12-10-8-6-4-5-7-9-11-13-17/h4-14,17H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKYLHCVXRGFLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Boc-undecane-1,11-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-undecane-1,11-diamine, also known as tert-butyl (11-aminoundecyl)carbamate, is a bifunctional organic compound that has garnered significant interest in the field of medicinal chemistry, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). Its long aliphatic chain provides spatial separation, while the terminal primary amine and Boc-protected amine offer orthogonal handles for conjugation to different molecular entities. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is characterized by a C11 alkyl chain, providing it with considerable lipophilicity. The terminal primary amine is a nucleophilic site, while the tert-butyloxycarbonyl (Boc) protected amine is stable under various conditions but can be readily deprotected under mild acidic conditions.

| Property | Value | Source |

| CAS Number | 937367-26-5 | [1] |

| Molecular Formula | C₁₆H₃₄N₂O₂ | [1] |

| Molecular Weight | 286.45 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in methanol (B129727), ethanol, dichloromethane (B109758), and other common organic solvents. | Inferred from similar compounds |

| Melting Point | Not explicitly reported, but expected to be a low-melting solid. | |

| Boiling Point | Not reported. |

Synthesis and Purification

The synthesis of this compound typically involves the selective mono-protection of 1,11-diaminoundecane (B1582458). A common challenge in the synthesis of mono-protected diamines is the potential for di-protection. Several methods have been developed to achieve high selectivity for the mono-protected product.

Experimental Protocol: Selective Mono-Boc Protection of 1,11-Diaminoundecane

This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[2]

Materials:

-

1,11-Diaminoundecane

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (B32843) (Me₃SiCl) or Thionyl chloride (SOCl₂)

-

Deionized Water

-

Diethyl ether

-

Sodium hydroxide (B78521) (NaOH) solution (2N)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,11-diaminoundecane (1.0 equivalent) in anhydrous methanol at 0 °C.

-

Slowly add chlorotrimethylsilane (1.0 equivalent) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt of the diamine may form.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add deionized water (approximately 1 mL per gram of diamine) to the mixture.

-

Add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Boc₂O.

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

-

Extract the product with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two distinct amine functionalities.

Reactions of the Primary Amine

The terminal primary amine is a versatile nucleophile and can participate in a variety of reactions, including:

-

Amide Bond Formation: Reacts with carboxylic acids, acyl chlorides, and activated esters (e.g., NHS esters) to form amide bonds. This is a common strategy for attaching the linker to a protein-of-interest (POI) ligand in PROTAC synthesis.[1]

-

Reductive Amination: Reacts with aldehydes and ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.

-

Nucleophilic Substitution: Can act as a nucleophile in Sₙ2 reactions with alkyl halides.

Deprotection of the Boc Group

The Boc protecting group is stable to a wide range of reaction conditions but can be efficiently removed under mild acidic conditions to liberate the second primary amine.

Experimental Protocol: Boc Deprotection

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve this compound in dichloromethane.

-

Add an excess of the acidic deprotection reagent (e.g., TFA or HCl in dioxane) at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the deprotected diamine with an appropriate organic solvent.

-

Dry the organic layer and concentrate to obtain the 1,11-diaminoundecane.

Reactivity of this compound.

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | br s | 1H | -NH- (carbamate) |

| 3.08 | q, J = 6.8 Hz | 2H | -CH₂-NHBoc |

| 2.68 | t, J = 7.2 Hz | 2H | -CH₂-NH₂ |

| 1.48 | m | 2H | -CH₂-CH₂-NHBoc |

| 1.44 | s | 9H | -C(CH₃)₃ |

| 1.26 | m | 16H | -(CH₂)₈- |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| 156.1 | -C=O (carbamate) |

| 79.0 | -C(CH₃)₃ |

| 42.2 | -CH₂-NH₂ |

| 40.5 | -CH₂-NHBoc |

| 33.8 | -CH₂-CH₂-NH₂ |

| 30.1 | -CH₂-CH₂-NHBoc |

| 29.5 - 29.3 | -(CH₂)₇- |

| 28.4 | -C(CH₃)₃ |

| 26.8 | Alkyl chain carbons |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | N-H stretch (amine and carbamate) |

| 2920, 2850 | C-H stretch (aliphatic) |

| ~1685 | C=O stretch (carbamate) |

| ~1520 | N-H bend (carbamate) |

| ~1170 | C-O stretch (carbamate) |

Sample preparation: Thin film or KBr pellet

Mass Spectrometry

| m/z | Assignment |

| 287.27 | [M+H]⁺ |

| 231.22 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 187.20 | [M - Boc + H]⁺ |

Ionization mode: Electrospray Ionization (ESI), positive ion mode

Applications in Drug Development

The primary application of this compound is as a linker in the construction of PROTACs. The undecane (B72203) chain provides a flexible and lipophilic spacer to bridge the POI-binding ligand and the E3 ligase-recruiting ligand. The orthogonal protecting group strategy allows for the sequential attachment of these two ligands. The length and composition of the linker are critical for the efficacy of a PROTAC, and the C11 chain of this molecule offers a significant span to facilitate the formation of a productive ternary complex between the POI and the E3 ligase.

Conclusion

This compound is a valuable chemical tool for researchers in drug discovery, particularly for the development of PROTACs. Its well-defined structure, predictable reactivity, and the availability of synthetic protocols make it an accessible and versatile building block for the construction of complex bioactive molecules. The data and protocols presented in this guide provide a solid foundation for its effective utilization in the laboratory.

References

An In-depth Technical Guide to N-Boc-undecane-1,11-diamine: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-undecane-1,11-diamine, also known as tert-butyl (11-aminoundecyl)carbamate, is a pivotal bifunctional molecule increasingly utilized in the fields of medicinal chemistry and materials science. Its structure, featuring a long aliphatic chain terminating in a free amine at one end and a Boc-protected amine at the other, makes it an ideal linker for various bioconjugation applications. This is particularly true in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein-binding ligand to an E3 ligase-recruiting moiety. This guide provides a comprehensive overview of the physical properties, synthesis, and applications of this compound, with a focus on its role in drug development.

Core Physical and Chemical Properties

This compound is a solid at room temperature, with its long alkyl chain contributing to its solubility in a range of organic solvents. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reaction at the free amine, a critical feature for controlled synthesis of complex molecules.

| Property | Value | Reference |

| CAS Number | 937367-26-5 | [1] |

| Molecular Formula | C₁₆H₃₄N₂O₂ | [1] |

| Molecular Weight | 286.45 g/mol | [1] |

| Purity | ≥95% | [1] |

| Topological Polar Surface Area (TPSA) | 64.35 Ų | [1] |

| logP (calculated) | 3.9807 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 11 | [1] |

| Storage Temperature | 4°C, protect from light | [1] |

Experimental Protocols

The synthesis of this compound is a critical process for its application. The key challenge lies in the selective mono-protection of the diamine starting material, 1,11-diaminoundecane (B1582458). A common and effective method involves the in-situ generation of a monohydrochloride salt of the diamine, which deactivates one amine group, allowing the other to be selectively protected with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

General Protocol for Mono-Boc Protection of a Diamine

This protocol is a generalized procedure that can be adapted for the synthesis of this compound.

Materials:

-

1,11-diaminoundecane

-

Anhydrous Methanol (B129727) (MeOH)

-

Chlorotrimethylsilane (TMSCl) or Thionyl Chloride (SOCl₂)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Deionized Water

-

Diethyl ether

-

Sodium Hydroxide (NaOH) solution (2N)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Diamine Solution Preparation: In a round-bottom flask, dissolve 1,11-diaminoundecane (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.

-

Mono-protonation: Slowly add one equivalent of TMSCl or SOCl₂ dropwise to the cooled solution. This reacts with methanol to generate one equivalent of HCl in situ, which protonates one of the amine groups, forming the mono-hydrochloride salt.

-

Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Workup:

-

Dilute the reaction mixture with deionized water.

-

Wash the aqueous layer with diethyl ether to remove any unreacted (Boc)₂O.

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

-

Extract the product into dichloromethane (3 x volumes).

-

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Applications in Drug Development: The PROTAC Revolution

This compound is a valuable linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[2][3][4][5] The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the POI and the E3 ligase, which facilitates the formation of a productive ternary complex.[4]

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic cycle that leads to the degradation of the target protein.

References

N-Boc-undecane-1,11-diamine molecular weight and formula

An In-depth Technical Guide to N-Boc-undecane-1,11-diamine

This guide provides detailed information on the chemical properties of this compound, a bifunctional linker commonly used in chemical synthesis, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and other molecular conjugates.

Chemical Properties

This compound, also known as tert-butyl (11-aminoundecyl)carbamate, is an alkane chain featuring a terminal primary amine and a Boc-protected amine group.[1] The presence of these two functional groups allows for sequential and controlled conjugation to other molecules. The primary amine is reactive with entities such as carboxylic acids, activated NHS esters, and carbonyls.[1] The Boc (tert-butoxycarbonyl) protecting group can be removed under mild acidic conditions to reveal a second primary amine, enabling further chemical modification.[1]

Quantitative Data

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₄N₂O₂ | [2] |

| Molecular Weight | 286.45 g/mol | [1][2] |

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly specific to the intended application and are typically developed by the research team. As such, specific, universally applicable protocols are not available. However, a general workflow for its use in the synthesis of a hypothetical molecule, such as a PROTAC, is outlined in the diagram below.

Visualizations

The following diagrams illustrate the molecular structure and a potential experimental workflow involving this compound.

Caption: Molecular components of this compound.

Caption: A generalized workflow for synthesizing a PROTAC.

References

Navigating the Solubility of N-Boc-undecane-1,11-diamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility characteristics of N-Boc-undecane-1,11-diamine, a bifunctional linker molecule crucial in the development of therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). While specific quantitative solubility data for this compound is not extensively published, this document provides a comprehensive overview based on its physicochemical properties, predictive analysis of its behavior in various organic solvents, and a detailed, generalized protocol for its experimental determination.

Physicochemical Profile of this compound

Understanding the structural and chemical properties of this compound is fundamental to predicting its solubility. The molecule, with the chemical formula C₁₆H₃₄N₂O₂, has a molecular weight of approximately 286.45 g/mol .[1] Key structural features include a long, nonpolar eleven-carbon alkyl chain, a polar primary amine (-NH₂) at one terminus, and a carbamate (B1207046) group with a bulky, nonpolar tert-butyl group (Boc-protecting group) at the other.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₄N₂O₂ | [1] |

| Molecular Weight | 286.45 | [1] |

| H-Bond Acceptors | 3 | [1] |

| H-Bond Donors | 2 | [1] |

| Rotatable Bonds | 11 | [1] |

| LogP (predicted) | 3.9807 | [1] |

| Topological Polar Surface Area (TPSA) | 64.35 Ų | [1] |

The predicted LogP value of 3.9807 indicates a significant nonpolar character, suggesting a preference for lipophilic environments over aqueous ones.[1] However, the presence of the primary amine and the carbamate group, with their hydrogen bond donors and acceptors, introduces polarity to the molecule.[1] This amphipathic nature—possessing both hydrophobic and hydrophilic characteristics—dictates its solubility across a spectrum of organic solvents.

Predicted Solubility Behavior

Based on the principle of "like dissolves like," the following solubility patterns can be anticipated for this compound:

-

High Solubility in Nonpolar and Moderately Polar Aprotic Solvents: The dominant feature of the molecule is its long undecane (B72203) chain. Therefore, it is expected to be readily soluble in nonpolar solvents such as hexanes and toluene, and moderately polar aprotic solvents like dichloromethane (B109758) (DCM), chloroform, and ethyl acetate. The van der Waals interactions between the alkyl chain and these solvents would be energetically favorable.

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are likely to be effective at dissolving this compound. These solvents can engage in dipole-dipole interactions and, in some cases, accept hydrogen bonds from the primary amine.

-

Lower Solubility in Polar Protic Solvents: While the primary amine and carbamate can form hydrogen bonds with polar protic solvents like methanol, ethanol, and isopropanol, the long, nonpolar alkyl chain will likely limit its solubility in these solvents. The energy required to disrupt the hydrogen-bonding network of the solvent to accommodate the large hydrophobic portion of the solute may not be fully compensated by the favorable interactions with the polar ends.

-

Insolubility in Water: The high LogP value and the large hydrophobic chain suggest that this compound will be virtually insoluble in water.

Data Presentation: A Template for Experimental Determination

As no specific quantitative data is publicly available, the following table is provided as a template for researchers to systematically record their experimentally determined solubility data for this compound at a specified temperature (e.g., 25 °C).

| Solvent | Solvent Type | Solubility ( g/100 mL) | Observations |

| Dichloromethane (DCM) | Moderately Polar Aprotic | ||

| Chloroform | Moderately Polar Aprotic | ||

| Tetrahydrofuran (THF) | Polar Aprotic | ||

| Ethyl Acetate | Moderately Polar Aprotic | ||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||

| Methanol | Polar Protic | ||

| Ethanol | Polar Protic | ||

| Isopropanol | Polar Protic | ||

| Hexanes | Nonpolar | ||

| Toluene | Nonpolar |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in an organic solvent using the isothermal equilibrium method.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Evaporation system (e.g., rotary evaporator or vacuum oven)

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to 24-48 hours, depending on the solvent and the dissolution rate.

-

-

Sample Collection:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle for a predetermined time (e.g., 1-2 hours) while maintaining the temperature.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the flask containing the filtered saturated solution.

-

Evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Once the solvent is completely removed, weigh the flask again to determine the mass of the dissolved this compound.

-

Calculate the solubility in units such as g/100 mL or mg/mL.

-

-

Chromatographic Analysis (for volatile solvents or higher accuracy):

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibration range of the analytical instrument (HPLC or GC).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standard solutions.

-

Analyze the diluted sample and use the calibration curve to determine the concentration of this compound in the saturated solution, which represents its solubility.

-

Experimental Workflow Visualization

The following diagram illustrates the logical steps for the experimental determination of solubility.

Caption: Workflow for determining the solubility of a solid in an organic solvent.

References

An In-depth Technical Guide on the Core Spectroscopic and Synthetic Data of N-Boc-undecane-1,11-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for N-Boc-undecane-1,11-diamine, a key bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates.[1] Additionally, a comprehensive experimental protocol for its synthesis via selective mono-Boc protection of 1,11-undecanediamine is presented.

Chemical Structure and Properties

This compound, also known as tert-butyl (11-aminoundecyl)carbamate, possesses a terminal primary amine and a Boc-protected amine at the opposing end of an eleven-carbon aliphatic chain. This structure allows for sequential functionalization, making it a valuable building block in medicinal chemistry and materials science.

Molecular Formula: C₁₆H₃₄N₂O₂ Molecular Weight: 286.46 g/mol [1] Exact Mass: 286.2620[1]

Spectroscopic Data

2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is characterized by signals corresponding to the protons of the undecane (B72203) chain, the Boc protecting group, and the terminal amine groups.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.10 | q, J = 6.8 Hz | 2H | -CH₂ -NHBoc |

| ~2.68 | t, J = 7.2 Hz | 2H | -CH₂ -NH₂ |

| ~1.44 | s | 9H | -C(CH₃ )₃ |

| ~1.48 - 1.25 | m | 18H | -(CH₂ )₉- |

2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~156.0 | -C =O (Boc) |

| ~79.0 | -C (CH₃)₃ |

| ~42.2 | -C H₂-NH₂ |

| ~40.5 | -C H₂-NHBoc |

| ~33.5 | Methylene (B1212753) carbons adjacent to NH₂ and NHBoc |

| ~30.0 - 26.5 | Bulk methylene carbons of the undecane chain |

| ~28.4 | -C(C H₃)₃ |

2.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of this compound. The expected mass-to-charge ratios (m/z) for the molecular ion and common fragments are listed below.

| m/z | Assignment |

| 287.27 | [M+H]⁺ (protonated molecule) |

| 231.22 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 187.20 | [M - Boc + H]⁺ (loss of the Boc group) |

| 171.18 | Fragmentation of the undecane chain |

| 114.12 | Fragmentation of the undecane chain |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, adapted from a general procedure for the selective mono-Boc protection of diamines.[2][3]

3.1. Synthesis of this compound

This "one-pot" procedure relies on the in-situ generation of one equivalent of HCl to mono-protonate the diamine, allowing for selective protection of the remaining free amine.[2][3]

-

Materials:

-

1,11-Undecanediamine

-

Anhydrous Methanol (B129727)

-

Chlorotrimethylsilane (B32843) (Me₃SiCl) or Thionyl Chloride (SOCl₂)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Deionized Water

-

Ethyl Ether

-

Sodium Hydroxide (B78521) (NaOH) solution (e.g., 2M)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stir bar and stir plate

-

Ice bath

-

Separatory funnel

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,11-undecanediamine (1 equivalent) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

To the cooled and stirring solution, add chlorotrimethylsilane (1 equivalent) dropwise. A white precipitate of the mono-hydrochloride salt may form.[2]

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add deionized water (approximately 1 mL per gram of diamine), followed by a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.

-

Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with deionized water.

-

Wash the aqueous layer with ethyl ether to remove any unreacted di-tert-butyl dicarbonate and other non-polar impurities.

-

Adjust the pH of the aqueous layer to >12 with a sodium hydroxide solution to deprotonate the ammonium (B1175870) salt.

-

Extract the product into dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

-

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

4.2. Logical Relationship of Mono-Boc Protection

The selectivity of the mono-Boc protection is achieved by differentiating the reactivity of the two amine groups.

References

Spectroscopic Characterization of Boc-Protected Diamines: A Technical Guide for Drug Development Professionals

Introduction: In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic use of protecting groups is fundamental. The tert-butyloxycarbonyl (Boc) group is a preeminent choice for the protection of primary and secondary amines due to its robustness across a variety of reaction conditions and its straightforward removal under mild acidic conditions.[1][2] Symmetrically or asymmetrically mono-Boc-protected diamines are critical building blocks, enabling the sequential functionalization required for the synthesis of complex pharmacologically active compounds, ligands, and various chemical probes.[3][4]

This technical guide provides an in-depth overview of the essential spectroscopic techniques used to characterize and confirm the successful synthesis of Boc-protected diamines. For researchers and scientists, a comprehensive understanding of the spectral signatures of these compounds is paramount for reaction monitoring, quality control, and unambiguous structural elucidation. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), presenting key quantitative data, detailed experimental protocols, and logical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of Boc-protected diamines, providing unambiguous evidence of successful protection.[1] Both ¹H and ¹³C NMR spectra exhibit characteristic signals that confirm the presence and integrity of the Boc group and the overall molecular structure.

Key ¹H NMR Spectral Features:

-

Tert-butyl Group (Boc): A prominent singlet appearing in the upfield region, typically around δ 1.4-1.5 ppm , integrating to nine protons. This is the most telling indicator of a successful Boc protection.[1][2]

-

NH Proton (Carbamate): A broad singlet that can appear over a wide range (e.g., δ 4.5-5.5 ppm ). Its chemical shift and broadness are often solvent and concentration-dependent.

-

Alkyl Chain Protons: The protons on the carbon atoms adjacent to the nitrogen atoms (-CH₂-N-) show distinct chemical shifts. The protons next to the Boc-protected nitrogen are deshielded and typically appear around δ 3.0-3.2 ppm , while protons adjacent to the free amine group appear further upfield, around δ 2.6-2.8 ppm .[5][6]

Key ¹³C NMR Spectral Features:

-

Tert-butyl Group (Boc): Two characteristic signals confirm the Boc group's presence: the quaternary carbon (C(CH₃)₃) at approximately δ 79-80 ppm and the methyl carbons (C(CH₃)₃) at around δ 28.4 ppm .[2][5]

-

Carbamate (B1207046) Carbonyl: The carbonyl carbon (C=O) of the carbamate functional group gives a signal in the downfield region, typically at δ 156-157 ppm .[5][7]

Data Summary: ¹H and ¹³C NMR for Select Mono-Boc-Protected Diamines

The following tables summarize characteristic NMR data for common mono-Boc-protected diamines, with spectra typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

| Compound | Boc (s, 9H) | -CH₂-NHBoc | -CH₂-NH₂ | Other Backbone Protons | NH (br s, 1H) | Reference |

|---|---|---|---|---|---|---|

| N-Boc-1,2-diaminoethane | 1.42 | 3.14-3.19 (q) | 2.80 (t) | - | 5.13 | [5] |

| N-Boc-1,3-diaminopropane | 1.44 | 3.26-3.14 (m) | 2.77 (t) | 1.66-1.57 (m, 2H) | 4.88 | [8] |

| N-Boc-1,4-diaminobutane | 1.41 | 2.97-3.08 (m) | 2.65-2.69 (m) | 1.36-1.49 (m, 4H) | 4.87 | [5] |

| N-Boc-1,5-diaminopentane | 1.44 | 3.09 (q) | 2.68 (t) | 1.49 (m, 4H), 1.32 (m, 2H) | 4.55 |[7] |

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

| Compound | Boc C(CH₃)₃ | Boc C(CH₃)₃ | Boc C=O | -CH₂-NHBoc | -CH₂-NH₂ | Other Backbone Carbons | Reference |

|---|---|---|---|---|---|---|---|

| N-Boc-1,2-diaminoethane | 28.5 | 79.2 | 156.3 | 43.2 | 41.8 | - | [5] |

| N-Boc-1,3-diaminopropane | 28.5 | 79.1 | 156.3 | 38.4 | 37.9 | 31.3 | [7] |

| N-Boc-1,4-diaminobutane | 28.3 | 78.8 | 156.1 | 40.5 | 41.7 | 30.2, 27.4 | [5] |

| N-Boc-1,5-diaminopentane | 28.5 | 79.1 | 156.0 | 40.4 | 42.1 | 33.4, 29.8, 26.5 |[7] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for monitoring the progress of a protection reaction by observing the appearance and disappearance of key functional group vibrations.[9][10]

Key FTIR Spectral Features:

-

N-H Stretch (Carbamate): A distinct absorption band for the carbamate N-H bond appears around 3350 cm⁻¹ .

-

C=O Stretch (Carbamate): A strong, sharp absorption band characteristic of the carbamate carbonyl group is observed in the range of 1680-1720 cm⁻¹ . This is a crucial indicator of the Boc group's presence.[1]

-

N-H Bending (Amide II): A peak around 1520-1530 cm⁻¹ corresponds to the N-H bending vibration of the secondary amide (carbamate).[11]

-

Disappearance of Primary Amine Bands: In a successful mono-protection, the characteristic pair of N-H stretching bands for a primary amine (around 3300-3500 cm⁻¹) will decrease in intensity but not disappear entirely, while in a di-protection, they would vanish.[1]

Data Summary: Key FTIR Absorption Bands

Table 3: FTIR Spectroscopic Data (Frequencies in cm⁻¹)

| Compound | N-H Stretch (Carbamate) | C=O Stretch (Carbamate) | N-H Bend (Amide II) | Reference |

|---|---|---|---|---|

| N-Boc-1,2-diaminoethane | ~3350 | ~1693 | ~1524 | [12] |

| N-Boc-(1R,2R)-2-aminocyclohexylcarbamate | 3351 | 1882 (Note: This value from the source seems unusually high, likely a typo. Expected ~1700) | 1518 | [7] |

| General Boc-Protected Amines | ~3340-3350 | ~1680-1720 | ~1518-1530 |[1][13] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized Boc-protected diamine and can provide structural information through fragmentation analysis.[7] Electrospray Ionization (ESI) is commonly used for these relatively polar molecules, typically observing the protonated molecular ion [M+H]⁺.

Key Mass Spectrometry Features:

-

Molecular Ion Peak: The primary confirmation is the observation of the correct mass-to-charge ratio (m/z) for the target compound, often as the [M+H]⁺ adduct.

-

Fragmentation: A characteristic loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da) is often observed, providing further structural confirmation.[14] For example, a common fragment corresponds to the [M-C₄H₈]⁺ or [M-Boc+H]⁺ ion.

Data Summary: Molecular Ion Peaks

Table 4: Mass Spectrometry Data (m/z for [M+H]⁺)

| Compound | Molecular Formula | Calculated Mol. Weight | Observed [M+H]⁺ (m/z) | Technique | Reference |

|---|---|---|---|---|---|

| N-Boc-1,2-diaminoethane | C₇H₁₆N₂O₂ | 160.21 | 161.1 | FAB | [5] |

| N-Boc-1,3-diaminopropane | C₈H₁₈N₂O₂ | 174.24 | 175.1 | FAB | [5] |

| N-Boc-1,4-diaminobutane | C₉H₂₀N₂O₂ | 188.27 | 189.1 | FAB | [5] |

| N-Boc-1,8-diaminooctane | C₁₃H₂₈N₂O₂ | 244.37 | 249.0 ([M]⁺) | EIMS |[7] |

Experimental Workflows and Protocols

The reliable characterization of Boc-protected diamines relies on standardized experimental procedures. The following sections provide detailed protocols and a generalized workflow diagram.

General Synthesis and Analysis Workflow

The diagram below illustrates a typical workflow, from the synthesis of a mono-Boc-protected diamine to its final characterization.[3][15]

Caption: Generalized workflow for the synthesis and spectroscopic characterization of a Boc-protected diamine.

Logical Flow for Spectroscopic Confirmation

This diagram outlines the decision-making process based on the expected spectroscopic data.

Caption: Decision tree for confirming successful N-Boc protection using key spectroscopic data points.

Detailed Experimental Protocols

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified Boc-protected diamine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[2] Chloroform-d (CDCl₃) is commonly used as it solubilizes many protected amines and is relatively non-polar.[7]

-

Instrument Setup: Acquire spectra on a 300, 400, or 500 MHz NMR spectrometer.[2][7] Use tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).[7]

-

¹H NMR Acquisition: Use a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition of 16-32 scans for good signal-to-noise.[2]

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required compared to ¹H NMR.

-

Data Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate it to the TMS or residual solvent peak. Integrate the ¹H signals and identify the chemical shifts for all peaks.

Protocol 2: FTIR Spectroscopy

-

Sample Preparation:

-

Liquids/Oils: Place one drop of the neat sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory or between two salt plates (e.g., NaCl or KBr).[2][16]

-

Solids: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, use the ATR method for solids by pressing the powder firmly onto the crystal.[16]

-

-

Background Collection: Before running the sample, acquire a background spectrum of the empty sample holder (ATR crystal or KBr pellet) to subtract atmospheric (e.g., CO₂, H₂O) and accessory-related absorptions.[17]

-

Sample Acquisition: Collect the sample spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[2][16]

-

Data Analysis: The resulting spectrum is typically plotted as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands corresponding to the carbamate and amine functional groups.[16]

Protocol 3: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (0.1%) may be added to promote protonation for analysis in positive ion mode.

-

Instrument Setup: Use an electrospray ionization source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight). Tune the instrument using a standard calibrant.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

-

Data Analysis: Identify the m/z value corresponding to the protonated molecular ion [M+H]⁺. Analyze other major peaks for characteristic fragments (e.g., loss of Boc group).

Conclusion

The successful synthesis and purification of Boc-protected diamines are cornerstones for the development of novel therapeutics and complex molecular architectures. A multi-faceted analytical approach employing NMR, FTIR, and MS is indispensable for their unambiguous characterization. ¹H NMR spectroscopy provides the most definitive evidence through the signature nine-proton singlet of the tert-butyl group.[1] FTIR serves as a rapid method to confirm the presence of the crucial carbamate carbonyl functionality, while MS verifies the correct molecular weight of the target compound. By leveraging the data and protocols outlined in this guide, researchers can confidently verify their synthetic outcomes, ensuring the integrity of these vital chemical building blocks for subsequent applications in drug discovery and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. bioorg.org [bioorg.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 8. N-Boc-1,3-propanediamine synthesis - chemicalbook [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ejournal.upi.edu [ejournal.upi.edu]

- 11. researchgate.net [researchgate.net]

- 12. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 13. ijcr.info [ijcr.info]

- 14. acdlabs.com [acdlabs.com]

- 15. researchgate.net [researchgate.net]

- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Bifunctional Alkane Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional alkane linkers are a critical class of reagents in modern chemical biology and drug development. These molecules consist of an alkane chain of varying length, flanked by two reactive functional groups. This simple architecture provides a versatile platform for covalently connecting two molecules of interest, thereby enabling the creation of complex biomolecular conjugates with tailored properties. The alkane chain offers a desirable balance of flexibility and hydrophobicity, which can be fine-tuned by adjusting its length. The terminal reactive groups are chosen for their ability to form stable covalent bonds with specific functional groups on target molecules, such as proteins, peptides, nucleic acids, and small-molecule drugs.

This technical guide provides a comprehensive overview of bifunctional alkane linkers, with a focus on their application in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). We will delve into the synthesis, properties, and applications of these linkers, and provide detailed experimental protocols for their use.

Core Concepts

The utility of a bifunctional alkane linker is primarily defined by three key characteristics:

-

Length: The length of the alkane chain is a critical parameter that dictates the spatial separation between the two conjugated molecules. In applications such as PROTACs, the linker length is crucial for inducing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.[1] In ADCs, linker length can influence the steric hindrance around the payload, affecting both stability and enzymatic cleavage.

-

Reactivity: The choice of reactive terminal groups determines the specificity of the conjugation reaction. Homobifunctional linkers possess two identical reactive groups, making them suitable for crosslinking similar molecules or for applications where sequential reactions are not required. Heterobifunctional linkers, with two different reactive groups, allow for controlled, stepwise conjugation of two distinct molecules. Common reactive groups include N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine (B10760008) residues in proteins), maleimides for targeting thiols (e.g., cysteine residues), and click chemistry handles like azides and alkynes for bioorthogonal ligation.

-

Cleavability: Linkers can be designed to be stable (non-cleavable) or to be cleaved under specific physiological conditions (cleavable). Non-cleavable linkers provide a permanent connection between the two molecules, which is often desirable for applications requiring long-term stability. Cleavable linkers incorporate a labile moiety, such as a disulfide bond (cleaved by reducing agents like glutathione), a hydrazone (cleaved at acidic pH), or a peptide sequence (cleaved by specific proteases). The choice between a cleavable and non-cleavable linker is highly dependent on the desired mechanism of action of the final conjugate.

Data Presentation: Properties of Homobifunctional Alkane Linkers

The following table summarizes the calculated lengths of a series of homobifunctional cross-linking reagents with alkane or related spacers. This data is crucial for the rational design of bioconjugates where precise distance constraints are important.

| Reagent Name (Abbreviation) | Spacer Arm Length (Å) | Reactive Toward |

| Disuccinimidyl Suberate (DSS) | 11.4 | Amines |

| Disuccinimidyl Glutarate (DSG) | 7.7 | Amines |

| Disuccinimidyl Succinate (DSS) | 4.0 | Amines |

| Dithiobis(succinimidyl propionate) (DSP) | 12.0 | Amines |

| 1,4-Bis(maleimido)butane (BMB) | 10.9 | Sulfhydryls |

| 1,6-Bismaleimidohexane (BMH) | 13.2 | Sulfhydryls |

Data adapted from "Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers."

Experimental Protocols

Protocol 1: Synthesis of a Homobifunctional Alkane Linker with NHS Esters (e.g., Disuccinimidyl Suberate - DSS)

This protocol describes the synthesis of a common homobifunctional crosslinker, Disuccinimidyl Suberate (DSS), from suberic acid.

Materials:

-

Suberic acid

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Anhydrous Diethyl ether

-

Argon or Nitrogen gas

-

Magnetic stirrer and stir bar

-

Round bottom flasks

-

Glass funnel with filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve suberic acid (1 equivalent) and N-hydroxysuccinimide (2.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).

-

Initiation of Reaction: Cool the solution to 0°C in an ice bath. While stirring, add a solution of dicyclohexylcarbodiimide (DCC) (2.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up:

-

Filter the reaction mixture through a glass funnel with filter paper to remove the DCU precipitate.

-

Wash the precipitate with a small amount of cold, anhydrous dichloromethane.

-

Combine the filtrates and evaporate the solvent using a rotary evaporator.

-

-

Purification:

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Precipitate the product by adding an excess of anhydrous diethyl ether.

-

Collect the white crystalline product by filtration and wash with diethyl ether.

-

Dry the product under vacuum.

-

-

Characterization: Confirm the identity and purity of the synthesized DSS using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Protein Conjugation with a Bifunctional Alkane Linker (NHS-Ester Crosslinker)

This protocol provides a general procedure for conjugating an amine-containing protein with a homobifunctional NHS-ester crosslinker.[2][3][4][5][6]

Materials:

-

Protein to be conjugated (in an amine-free buffer, e.g., PBS pH 7.4)

-

Homobifunctional NHS-ester crosslinker (e.g., DSS)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette for purification

-

Reaction buffer (e.g., 0.1 M sodium phosphate (B84403), 0.15 M NaCl, pH 7.2-8.0)

Procedure:

-

Preparation of Reagents:

-

Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.

-

Immediately before use, prepare a stock solution of the NHS-ester crosslinker in anhydrous DMSO or DMF (e.g., 10-25 mM).

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization of the Conjugate:

-

Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA or Bradford).

-

Analyze the conjugate by SDS-PAGE to visualize the cross-linked products.

-

Further characterization can be performed using mass spectrometry to determine the degree of labeling and identify cross-linked peptides.

-

Protocol 3: Characterization of Bifunctional Linker Conjugates

A. NMR Spectroscopy for ADC Characterization [7][8][9][10][11]

Two-dimensional NMR spectroscopy can be a powerful tool to assess the higher-order structure of antibody-drug conjugates.

Sample Preparation:

-

Prepare the ADC and the unconjugated antibody at a concentration of approximately 1 mg/mL in a suitable NMR buffer (e.g., phosphate buffer in D₂O with a small percentage of a co-solvent if needed for solubility).

Data Acquisition:

-

Acquire 2D ¹H-¹³C HSQC or ¹H-¹⁵N HSQC spectra on a high-field NMR spectrometer. These experiments provide a fingerprint of the protein structure.

Data Analysis:

-

Compare the spectra of the ADC with the unconjugated antibody.

-

Chemical shift perturbations (changes in the position of peaks) can indicate conformational changes in the antibody upon conjugation.

-

The appearance of new peaks can be attributed to the linker and payload.

-

Line broadening of specific signals can suggest changes in the local dynamics of the protein.

B. Mass Spectrometry for PROTAC Characterization [1][12][13][14][15]

Mass spectrometry is essential for characterizing PROTACs and their ability to form ternary complexes.

Sample Preparation:

-

For intact mass analysis, prepare solutions of the PROTAC, the target protein, and the E3 ligase in a volatile buffer such as ammonium (B1175870) acetate.

-

For peptide mapping, the protein or protein complex can be digested with a protease (e.g., trypsin) after the crosslinking reaction.

Data Acquisition:

-

Native Mass Spectrometry: Analyze the intact protein-PROTAC-E3 ligase complex under non-denaturing conditions using electrospray ionization (ESI) mass spectrometry. This allows for the direct observation of the ternary complex and its stoichiometry.[14]

-

LC-MS/MS: Separate the tryptic peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS) to identify the cross-linked peptides. This provides information on the binding sites of the PROTAC on both the target protein and the E3 ligase.

Data Analysis:

-

Specialized software is used to identify the cross-linked peptides from the complex MS/MS data. The mass of the cross-linker and the masses of the two peptides are used to identify the cross-linked species.

Mandatory Visualization

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

Experimental Workflow: Antibody-Drug Conjugate (ADC) Development

Caption: A generalized workflow for the development of an Antibody-Drug Conjugate (ADC).

Logical Relationship: Homobifunctional vs. Heterobifunctional Linkers

Caption: Comparison of homobifunctional and heterobifunctional alkane linkers.

References

- 1. waters.com [waters.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 5. broadpharm.com [broadpharm.com]

- 6. NHS ester protocol for labeling proteins [abberior.rocks]

- 7. Assessment of ADC Higher Order Structure Through 2D NMR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

- 14. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

The Enduring Utility of the Boc Protecting Group in Modern Organic Synthesis: A Technical Guide

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals.[1][2] Its widespread adoption is attributable to its ease of introduction, general stability to a broad range of reagents, and facile removal under specific acidic conditions.[3][4] This technical guide provides an in-depth exploration of the Boc protecting group, detailing its reaction mechanisms, applications, and experimental protocols, with a focus on providing actionable data for researchers, scientists, and drug development professionals.

Core Principles of the Boc Protecting Group

The Boc group is primarily used to protect primary and secondary amines by converting them into less nucleophilic carbamates.[4][5] This temporary deactivation prevents unwanted side reactions during subsequent synthetic steps. The utility of the Boc group is intrinsically linked to the principle of orthogonal protection , a strategy that employs multiple protecting groups that can be removed under distinct conditions without affecting one another.[][7][8] The Boc group, being acid-labile, is a key component in orthogonal schemes, often paired with base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl) or groups removable by hydrogenolysis such as Cbz (carboxybenzyl).[][9]

Mechanism of Boc Protection and Deprotection

Boc Protection

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O).[3] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.[5] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, tert-butanol (B103910) and carbon dioxide.[3] The reaction can be performed with or without a base; however, the use of a mild base like triethylamine (B128534) (TEA) can accelerate the reaction by deprotonating the protonated amine in the intermediate.[10]

Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions.[1] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[2] The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046), which enhances the leaving group ability of the tert-butoxy (B1229062) group.[11] The protonated carbamate then undergoes fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[2][11] The tert-butyl cation can be scavenged by nucleophilic species in the reaction mixture, deprotonate to form isobutylene (B52900) gas, or polymerize.[11]

Applications in Organic Synthesis

The primary application of the Boc protecting group is in solid-phase peptide synthesis (SPPS) .[12] In Boc-based SPPS, the N-terminus of the growing peptide chain is protected with a Boc group, which is removed at each cycle with a moderately strong acid like TFA.[13] The side chains of the amino acids are protected with more acid-stable groups, such as benzyl (B1604629) ethers, which are only removed at the end of the synthesis with a very strong acid like hydrogen fluoride (B91410) (HF).[12]

Beyond peptide synthesis, the Boc group is extensively used in the synthesis of complex natural products and active pharmaceutical ingredients (APIs) to protect amine functionalities during various chemical transformations.[2]

Quantitative Data

The efficiency of Boc protection and deprotection is influenced by the substrate, solvent, temperature, and reagents used. The following tables summarize typical reaction conditions and reported yields.

Table 1: Conditions for Boc Protection of Amines

| Amine Substrate | Reagent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Primary Aliphatic | (Boc)₂O (1.1) | TEA (1.5) | CH₂Cl₂ | RT | 2-4 | >95 | [3] |

| Primary Aromatic | (Boc)₂O (1.1) | DMAP (cat.) | CH₂Cl₂ | RT | 1-3 | >90 | [14] |

| Amino Acid | (Boc)₂O (1.1) | NaHCO₃ | Dioxane/H₂O | RT | 2-12 | 85-98 | [15] |

| Various Amines | (Boc)₂O (1.0) | None | H₂O/Acetone | RT | 0.1-1 | 90-99 | [1] |

Table 2: Conditions for Boc Deprotection

| Substrate | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| N-Boc Aniline | TFA (25-50%) | CH₂Cl₂ | RT | 0.5-2 | >95 | [16] |

| N-Boc Aliphatic Amine | 4M HCl | Dioxane | RT | 1-4 | >95 | [17] |

| Peptide-Resin (SPPS) | TFA (50%) | CH₂Cl₂ | RT | 0.5 | >99 | [13] |

| Various N-Boc Amines | Oxalyl Chloride (3 equiv.) | Methanol | RT | 1-4 | 70-90 | [14][18] |

| Various N-Boc Amines | Boiling Water | H₂O | 100 | 0.2-14 | 91-99 | [19] |

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv)

-

Triethylamine (TEA, 1.5 equiv, optional)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Standard laboratory glassware

Procedure:

-

Dissolve the primary amine in CH₂Cl₂ or THF.

-

If using a base, add triethylamine to the solution and stir for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ and brine.[3]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the crude N-Boc protected amine.

-

If necessary, purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for TFA-Mediated Boc Deprotection

Materials:

-

Boc-protected amine (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected amine in CH₂Cl₂ in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (typically 25-50% v/v).

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.[20]

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Separate the layers and extract the aqueous phase with CH₂Cl₂.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[20]

-

Filter and concentrate under reduced pressure to yield the deprotected amine. The product may be obtained as the free base or the TFA salt depending on the workup.

Conclusion

The Boc protecting group remains an indispensable tool in modern organic synthesis due to its reliability, versatility, and well-understood reactivity. Its application in orthogonal protection strategies, particularly in peptide synthesis, has enabled the construction of highly complex and biologically important molecules. A thorough understanding of its reaction mechanisms and the availability of robust experimental protocols ensure its continued and widespread use in both academic research and industrial drug development.

References

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. biosynth.com [biosynth.com]

- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 12. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 13. chempep.com [chempep.com]

- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 15. peptide.com [peptide.com]

- 16. Boc Deprotection - TFA [commonorganicchemistry.com]

- 17. Amine Protection / Deprotection [fishersci.co.uk]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. scribd.com [scribd.com]

- 20. benchchem.com [benchchem.com]

The Crucial Crossroads: A Technical Guide to Linker Design in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC molecule is elegantly composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that tethers these two moieties. While the choice of ligands dictates the "what," the linker profoundly influences the "how well." It is no mere spacer; the linker is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties. This in-depth guide explores the fundamental principles of linker design, providing a technical resource for the rational development of next-generation protein degraders.

The Linker's Multifaceted Role in PROTAC Efficacy

The linker's primary function is to bridge the POI and E3 ligase ligands, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase). The characteristics of the linker—its length, composition, rigidity, and attachment points—are pivotal in dictating the geometry and stability of this complex. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of ubiquitination and subsequent degradation.[1][2][3] Conversely, a suboptimal linker can lead to steric hindrance, unproductive binding modes, or an entropic penalty that destabilizes the ternary complex.[4][5]

Classification and Properties of PROTAC Linkers

PROTAC linkers are broadly classified into three main categories: flexible, rigid, and clickable.

2.1. Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Alkyl and PEG chains are the most prevalently used linkers in initial PROTAC design due to their synthetic tractability and the ease with which their length can be modulated.[4][5]

-

Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[4] While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the resulting PROTAC molecule.[4][6]

-

PEG Linkers: Comprising repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts. This increased polarity can enhance the solubility and cell permeability of the PROTAC.[4][6][7] Approximately 54% of reported PROTACs utilize PEG linkers.[4] However, PEG linkers may exhibit reduced metabolic stability in vivo.[6]

2.2. Rigid Linkers

Rigid linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, which introduce conformational constraints.[4][6] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[4][6]

2.3. Clickable Linkers

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has gained popularity for its efficiency and modularity in PROTAC synthesis.[4] The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[4] This approach facilitates the rapid generation of PROTAC libraries with diverse linkers for efficient optimization.[5]

Quantitative Impact of Linker Properties on PROTAC Performance

The optimization of linker properties is a critical, and often empirical, process. The following tables summarize quantitative data from various studies to illustrate the impact of linker length and composition on degradation efficiency and pharmacokinetic properties.

Table 1: Impact of Linker Length and Type on Degradation Efficiency (DC50 and Dmax)

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [4][5] |

| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [5] |

| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [5] |

| BRD4 | CRBN | PEG | 0 PEG units | < 500 | > 90 | [8] |

| BRD4 | CRBN | PEG | 1-2 PEG units | > 5000 | < 50 | [8] |

| BRD4 | CRBN | PEG | 4-5 PEG units | < 500 | > 90 | [8] |

| Androgen Receptor | VHL | PEG | 16 | Optimal Degradation | - | [9] |

| BTK | CRBN | PEG | 3 PEG units | 1-40 | > 90 | [8] |

Table 2: Influence of Linker Composition on Physicochemical and Pharmacokinetic Properties

| PROTAC Series | Linker Composition | cLogP | Cell Permeability (in cellulo/in vitro ratio) | Oral Bioavailability (F%) | Reference |

| VHL-ERK5 | Aliphatic | 7.6 | Low (>200) | - | [3][10] |

| VHL-ERK5 | Ethylene Glycol | 4.7 | High (<40) | - | [3][10] |

| VHL-ERK5 | Piperidine-containing | 5.6 | Medium-High (41-100) | - | [3][10] |

| SMARCA2/4 | Methylated Linker | - | - | Correlates with Efflux Ratio | [11] |

| BRD4 | PEG | - | High | - | [12][13] |

| BRD4 | Alkyl | - | Low | - | [12][13] |

Experimental Protocols for Evaluating Linker Performance

A systematic evaluation of PROTACs with different linkers requires a suite of robust biophysical and cellular assays.

4.1. Ternary Complex Formation and Cooperativity

The formation of a stable ternary complex is a prerequisite for successful degradation. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for characterizing these interactions.

4.1.1. Surface Plasmon Resonance (SPR)

-

Objective: To measure the kinetics (association and dissociation rates) and affinity of binary (PROTAC-protein) and ternary (POI-PROTAC-E3 ligase) complex formation, and to determine the cooperativity factor (α).[1][2][3][14][15][16]

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

-

Detailed Methodology:

-

Immobilization: Covalently attach or capture (e.g., via a His-tag) one of the protein partners (typically the E3 ligase) to the sensor chip surface.

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD_binary).

-

Separately, immobilize the POI and inject the PROTAC to determine its affinity for the target.

-

-

Ternary Complex Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized E3 ligase surface. The increased binding response compared to the PROTAC alone indicates ternary complex formation.

-

-

Data Analysis:

-

Fit the sensorgrams to appropriate binding models to obtain kinetic rate constants (ka and kd) and the dissociation constant for the ternary complex (KD_ternary).

-

Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary . An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.[2][3]

-

-

4.1.2. Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the thermodynamic parameters (enthalpy, entropy), binding affinity (KD), and stoichiometry of binary and ternary complex formation, and to calculate the cooperativity factor.[17][18][19]

-

Principle: ITC measures the heat released or absorbed during a binding event.

-

Detailed Methodology:

-

Sample Preparation: Ensure all proteins and the PROTAC are in an identical, well-dialyzed buffer to minimize heats of dilution.

-

Binary Titrations:

-

Place one binding partner (e.g., E3 ligase) in the sample cell and the other (PROTAC) in the injection syringe.

-

Perform a series of injections and measure the resulting heat changes.

-

Repeat the experiment for the PROTAC and the POI.

-

-

Ternary Titration:

-

Place the E3 ligase in the sample cell.

-

In the syringe, prepare a solution of the PROTAC pre-saturated with the POI.

-

Titrate the PROTAC-POI solution into the E3 ligase solution.

-

-

Data Analysis:

-

Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters and KD for both binary and ternary interactions.

-

Calculate the cooperativity factor (α) as described for SPR.

-

-

4.2. In-Cell Target Ubiquitination

This assay confirms that the formation of the ternary complex leads to the ubiquitination of the POI.

-

Objective: To detect the increase in poly-ubiquitinated POI upon PROTAC treatment.

-

Principle: Immunoprecipitation is used to isolate the POI, and Western blotting with an anti-ubiquitin antibody is used to detect its ubiquitination status.

-

Detailed Methodology:

-

Cell Treatment: Treat cells with the PROTAC for a specified time. Include a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions and then dilute to reduce the SDS concentration.[11]

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to the POI to pull down the target protein.

-

Western Blotting:

-

Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with an antibody against ubiquitin to visualize the poly-ubiquitin chain on the POI.

-

Re-probe the membrane with an antibody against the POI to confirm its presence.

-

-

4.3. Target Protein Degradation

The ultimate measure of a PROTAC's efficacy is its ability to reduce the levels of the target protein in cells.

4.3.1. Western Blotting

-

Objective: To quantify the reduction in the total amount of the POI after PROTAC treatment.

-

Principle: Standard Western blotting is used to measure the levels of the POI relative to a loading control.

-

Detailed Methodology:

-

Cell Treatment: Treat cells with a dose-response of the PROTAC for various time points.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration of each sample.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with a primary antibody specific to the POI.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

Also probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control.

-

Calculate the percentage of degradation relative to a vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[4]

-

-

4.3.2. HiBiT/NanoLuc® Luciferase-Based Assays

-

Objective: To provide a sensitive, quantitative, and high-throughput method for measuring protein degradation in real-time in live cells.[4][10][20][21][22][23]

-

Principle: A small (11 amino acid) HiBiT tag is knocked into the endogenous locus of the gene encoding the POI using CRISPR/Cas9. In the presence of the LgBiT protein, a bright luminescent signal is produced. Degradation of the HiBiT-tagged POI results in a loss of luminescence.[4][10][20][21][22][23]

-

Detailed Methodology:

-

Cell Line Generation: Generate a stable cell line with the HiBiT tag knocked into the POI gene.

-

Assay Setup: Plate the cells in a multi-well plate and add the LgBiT protein and a luciferase substrate.

-

PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.

-

Luminescence Measurement: Measure the luminescent signal at various time points using a luminometer.

-

Data Analysis:

-

Normalize the luminescence readings to a vehicle control.

-

Calculate DC50 and Dmax values from the dose-response curves.

-

-

Visualizing the Principles of PROTAC Linker Design

5.1. Signaling Pathway: PROTAC-Mediated Degradation of BRD4